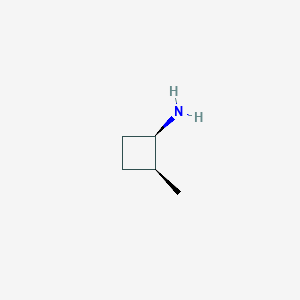

(1R,2S)-2-Methyl-cyclobutylamine

Description

(1R,2S)-2-Methyl-cyclobutylamine is a chiral amine characterized by a cyclobutane ring substituted with a methyl group at the 2-position.

Properties

IUPAC Name |

(1R,2S)-2-methylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-2-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMQZXMSPLVJJN-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Curtius Rearrangement Limitations

Early routes to 2-amino-cyclobutanol derivatives relied on Curtius rearrangement of cyclobutanone precursors, but low yields (14% over five steps) and safety concerns (e.g., azide intermediates) limited utility. For instance, converting dimethyl succinate to N-Cbz-2-amino-cyclobutanone involves multiple protection-deprotection steps, culminating in enzymatic resolution for stereochemical control.

Mitsunobu and Coupling Strategies

Patent literature demonstrates improved yields (93%) for carbamate intermediates using triethylamine in acetonitrile, avoiding reaction mass solidification. Applying similar conditions to cyclobutyl systems:

-

Base Selection : Triethylamine (4.6 equivalents) in acetonitrile at 60°C facilitates nucleophilic acyl substitution.

-

Temperature Control : Maintaining 20–25°C during coupling prevents exothermic side reactions.

-

Workup Optimization : Gradual cooling to 0–5°C and water addition (0.5:1 v/v) enhances crystallization.

Stereochemical Control and Resolution Techniques

Enzymatic Resolution

The SSRN study highlights enzymatic resolution of N-Cbz-2-amino-cyclobutanone using lipases or esterases to isolate (1R,2R) and (1S,2S) diastereomers. For (1R,2S)-2-methyl-cyclobutylamine, this method could involve:

Chiral Auxiliaries

Boc-protected intermediates enable stereochemical guidance during alkylation. For example, Mitsunobu reactions with chiral alcohols (e.g., (S)-2-phenylpropanol) yield diastereomerically pure ethers, which are deprotected to afford target amines.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Methyl-cyclobutylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(1R,2S)-2-Methyl-cyclobutylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.

Medicine: It can be a precursor or intermediate in the synthesis of drugs that target specific biological pathways.

Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism by which (1R,2S)-2-Methyl-cyclobutylamine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The specific pathways involved can vary, but the compound’s stereochemistry plays a crucial role in determining its binding affinity and selectivity.

Comparison with Similar Compounds

(1R,2S)-2-Methoxy-cyclobutylamine ()

- Substituent Effect : Replacing the methyl group with a methoxy (-OCH₃) group increases polarity due to the electronegative oxygen atom. This elevates hydrogen-bond acceptor capacity (2 vs. 1 in the methyl analog) and topological polar surface area (35 Ų vs. 26 Ų), enhancing solubility in polar solvents .

- Molecular Formula: C₅H₁₁NO (Molar Mass: 101.15 g/mol).

- Lipophilicity : The methoxy group reduces lipophilicity (estimated XlogP: ~0.2) compared to the methyl analog (estimated XlogP: ~0.5).

(1S,2R)-2-Methyl-cyclopentylamine ()

- Molecular Formula : C₆H₁₃N (Molar Mass: 99.18 g/mol).

- Lipophilicity : Higher XlogP (1.0) due to the larger, more hydrophobic cyclopentane ring and methyl substituent .

Physicochemical Properties Comparison

*Data for this compound is extrapolated from structural analogs.

Key Research Findings

Biological Relevance : The methyl group in this compound may enhance membrane permeability compared to the methoxy analog, while the cyclopentylamine’s higher lipophilicity (XlogP = 1.0) could favor binding to hydrophobic targets .

Stereochemical Influence : The (1R,2S) configuration in cyclobutylamines may lead to distinct enantioselective interactions in chiral environments, critical for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.